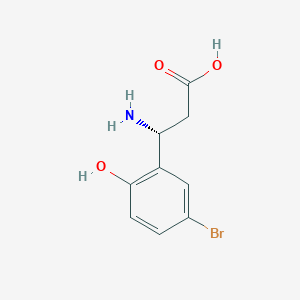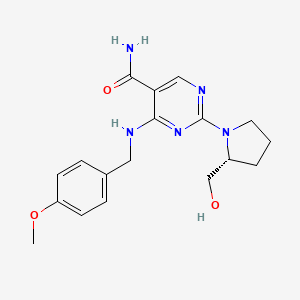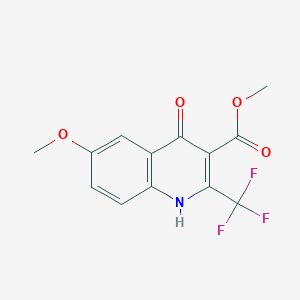
Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, which imparts significant electron-withdrawing effects, enhancing its reactivity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This is followed by intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
科学研究应用
Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate: Similar structure but with a fluorine atom at the 6-position instead of a methoxy group.
4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline: Lacks the carboxylate group, affecting its reactivity and applications.
Uniqueness
Methyl 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C13H10F3NO4 |
|---|---|
分子量 |
301.22 g/mol |
IUPAC 名称 |
methyl 6-methoxy-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO4/c1-20-6-3-4-8-7(5-6)10(18)9(12(19)21-2)11(17-8)13(14,15)16/h3-5H,1-2H3,(H,17,18) |
InChI 键 |
KQUXWERKWJZBAE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC(=C(C2=O)C(=O)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


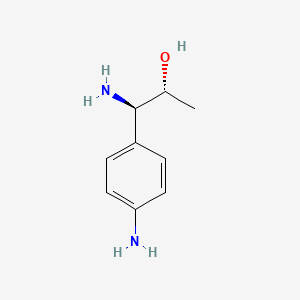
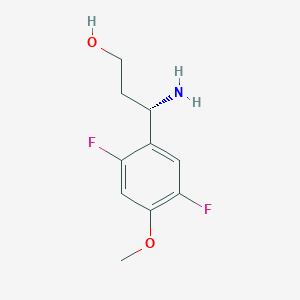
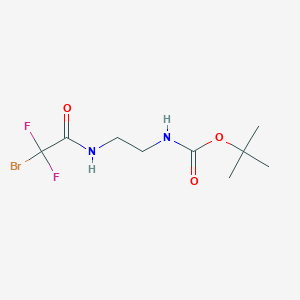
![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)

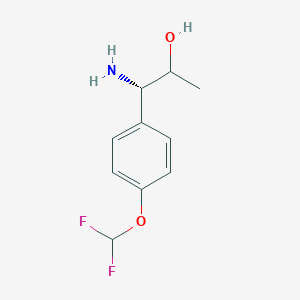
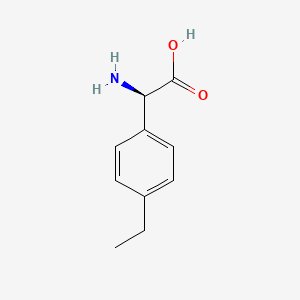
![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)
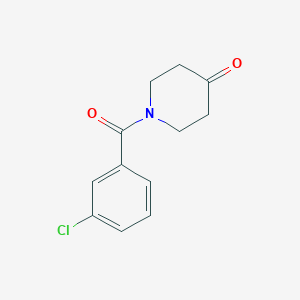
![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)
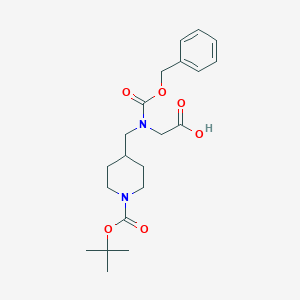
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
